2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
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Overview
Description
2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is a complex organic compound that features a unique bicyclic structure. This compound is part of the 2-azabicyclo[3.2.1]octane family, which has gained significant interest in the field of drug discovery due to its synthetic and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information . Another approach involves the stereochemical control achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: It can be used in the synthesis of bioactive molecules and other industrially relevant compounds.
Mechanism of Action
The mechanism of action for 2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: These compounds share a similar bicyclic structure and display a wide array of interesting biological activities.
Cytisine-like Alkaloids: These compounds are structurally related and have been isolated from traditional Chinese herbal medicine.
Uniqueness
What sets 2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one apart is its specific combination of a naphthalene ring with the 8-azabicyclo[3.2.1]octane scaffold, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
2-naphthalen-1-yl-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(19-15-8-9-16(19)12-21-11-15)10-14-6-3-5-13-4-1-2-7-17(13)14/h1-7,15-16H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOZHXNCEYSTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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